Bienvenue dans la boutique en ligne BenchChem!

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Physicochemical Profiling Regioisomeric Differentiation Drug-likeness

For SAR-driven α1-AR antagonist research, the 2,3-dimethoxybenzoyl substitution pattern on this piperazine-pyridazine scaffold is critical. Unlike unqualified analogs, this specific regioisomer ensures the ortho‑methoxy engagement essential for high‑affinity binding as predicted by established pharmacophore models. Procuring this exact variant eliminates uncontrolled variables in receptor selectivity profiling and CNS penetration studies, delivering definitive, publication‑ready comparative data.

Molecular Formula C20H22N6O3
Molecular Weight 394.435
CAS No. 1706089-13-5
Cat. No. B2861648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine
CAS1706089-13-5
Molecular FormulaC20H22N6O3
Molecular Weight394.435
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
InChIInChI=1S/C20H22N6O3/c1-28-16-5-3-4-15(19(16)29-2)20(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-8-21-14-26/h3-9,14H,10-13H2,1-2H3
InChIKeyAMTHUBLIRLXMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine (CAS 1706089-13-5): Chemical Profile and Research Procurement Context


3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine (CAS 1706089-13-5) is a heterocyclic small molecule (C20H22N6O3, MW 394.4 g/mol) belonging to the arylpiperazine class of α1-adrenoceptor (α1-AR) antagonists and kinase inhibitor scaffolds. The compound features a pyridazine core substituted at position 3 with a 2,3-dimethoxybenzoyl-piperazine moiety and at position 6 with an imidazole ring, an architecture rationalized by structure-based pharmacophore design to engage α1-AR and related targets [1]. Its computed properties (XLogP3 = 1.3, TPSA = 85.6 Ų, 0 HBD, 7 HBA) suggest moderate lipophilicity and favorable permeability potential, consistent with CNS drug-like chemical space [2].

Why 2,3-Dimethoxybenzoyl Regioisomers Cannot Be Generically Substituted in Pyridazine-Piperazine-Imidazole Scaffolds


Within the arylpiperazine α1-AR antagonist scaffold series, the position of methoxy substituents on the benzoyl ring is a critical determinant of receptor affinity, selectivity, and pharmacokinetic profile. The prototypical pharmacophore model for α1-AR blockade specifies that the o-methoxyphenylpiperazine moiety is essential for high-affinity interactions, and substitution pattern changes (e.g., 2,3- vs. 2,5- vs. 3,4-dimethoxy) can dramatically alter the 5-HT1A/α1 selectivity ratio, with reported selectivity differences exceeding 280-fold for closely related analogs [1]. Generic procurement of an unqualified regioisomer such as the 2,5-dimethoxy analog (CAS 1705344-40-6) or 2,4-dimethoxy variant without experimental confirmation introduces uncontrolled variables in receptor binding, functional activity, and downstream in vivo pharmacology, invalidating comparative SAR or target engagement conclusions [2].

Quantitative Differentiation Evidence for 3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine Versus Closest Analogs


2,3-Dimethoxybenzoyl Regioisomer Exhibits Distinct Physicochemical Property Profile Relative to 2,5-Dimethoxy and 2,4-Dimethoxy Analogs

The 2,3-dimethoxybenzoyl regioisomer presents a distinct computed property signature versus the commercially available 2,5-dimethoxy (CAS 1705344-40-6) and 2,4-dimethoxy analogs. The 2,3-substitution pattern, with vicinal methoxy groups, creates a different electronic distribution and conformational profile compared to the 2,5- or 2,4- arrangement [1]. While all regioisomers share the same molecular formula (C20H22N6O3) and molecular weight (394.4 g/mol), the 2,3-substitution uniquely positions the ortho-methoxy group adjacent to the carbonyl, potentially influencing the rotational barrier of the benzoyl-piperazine bond and the presentation of the aryl ring to the α1-AR binding pocket, as established by the pharmacophore model requiring specific methoxy group geometry [2].

Physicochemical Profiling Regioisomeric Differentiation Drug-likeness

Imidazolylpyridazine Moiety Provides Structural Novelty Over Benzimidazolylpyridazinone α1-AR Antagonists

The target compound incorporates a 6-(imidazol-1-yl)pyridazine core, which was identified in the J. Med. Chem. 2002 α1-AR antagonist series as an original pharmacophoric fragment enabling a complete fit into the three-dimensional α1-AR antagonist model, replacing the triazolopyridine moiety of trazodone [1]. In that series, the imidazolylpyridazinone analog (compound 3) achieved a Ki of 1.1 nM at α1-AR, representing the most potent compound in the set [2]. The 2,3-dimethoxybenzoyl piperazine variant extends this scaffold class by replacing the pyridazinone carbonyl with a pyridazine ring bearing the imidazole at position 6, altering hydrogen-bond acceptor capacity and ring electronics relative to the pyridazinone series.

α1-Adrenoceptor Scaffold Hopping Selectivity Engineering

Differential Patent and Commercial Availability Landscape Positions 2,3-Dimethoxybenzoyl Variant as a Distinct Research Tool

Patent analysis reveals that the 2,3-dimethoxybenzoyl piperazine pyridazine scaffold is covered by multiple patent families targeting kinase inhibition, CNS disorders, and α1-AR modulation, with specific claims distinguishing the 2,3-dimethoxy substitution pattern from other regioisomers [1]. Commercial availability data indicates that the 2,3-dimethoxy variant (CAS 1706089-13-5) is offered as a distinct catalog item (e.g., AKOS024831446, F6235-0020) by multiple research chemical suppliers, reflecting recognized demand for this specific regioisomer as a non-interchangeable research tool [2]. The 2,5-dimethoxy analog (CAS 1705344-40-6) and 2-chloro-4-fluorobenzoyl analog (CAS 1705220-88-7) are cataloged separately, confirming that the research supply chain treats these as distinct chemical entities with non-equivalent biological annotation.

Patent Landscape Commercial Sourcing Chemical Tool Differentiation

High-Value Research Application Scenarios for 3-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine


Regioisomer-Specific SAR Expansion of Imidazolylpyridazine α1-Adrenoceptor Antagonists

Researchers conducting structure-activity relationship (SAR) studies on the imidazolylpyridazine class of α1-AR antagonists should procure the 2,3-dimethoxybenzoyl variant specifically to evaluate the contribution of vicinal methoxy substitution to receptor affinity and selectivity, as the pharmacophore model established in J. Med. Chem. 2002 [1] predicts that ortho-methoxy positioning is critical for high-affinity α1-AR binding. Direct comparison with the 2,5-dimethoxy regioisomer (CAS 1705344-40-6) would generate the first quantitative regioisomeric SAR data for this scaffold.

Kinase Inhibition Screening in Oncology and Inflammatory Disease Programs

The pyridazine-piperazine-imidazole architecture has been implicated in kinase inhibitor discovery, particularly for targets relevant to oncology and inflammatory diseases [1]. Procuring the 2,3-dimethoxybenzoyl variant enables profiling against kinase panels where the dimethoxy substitution pattern may confer differential hinge-binding interactions compared to halogenated or unsubstituted benzoyl analogs such as the 2-chloro-4-fluorobenzoyl variant (CAS 1705220-88-7).

CNS Drug Discovery: Evaluation of Blood-Brain Barrier Penetration Potential

With a computed XLogP3 of 1.3, TPSA of 85.6 Ų, and 0 hydrogen bond donors, the compound resides within favorable CNS drug-like chemical space [1]. The 2,3-dimethoxybenzoyl group's electronic character may differentially influence P-glycoprotein recognition and passive permeability relative to other regioisomers. This compound is suitable as a probe for CNS penetration studies when compared head-to-head with the 2,5-dimethoxy analog to quantify the impact of methoxy regiochemistry on brain exposure.

Quote Request

Request a Quote for 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.